3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1268521-79-4 |
|---|---|
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-4-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
NMLQRORCEGQJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NNC(=C12)I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Iodo 4 Methyl 1h Pyrazolo 3,4 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position
The carbon-iodine bond at the C3 position of the pyrazolo[3,4-b]pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for building molecular complexity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows these reactions to proceed under mild conditions. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides. In the context of 3-iodo-pyrazolo[3,4-b]pyridine derivatives, this reaction is instrumental for introducing a wide range of aryl and heteroaryl substituents at the C3 position.
Research on closely related analogs, such as 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrates the efficiency of this method. The C3-iodo position shows high reactivity, allowing for selective coupling while leaving other positions, like a C6-chloro substituent, intact. This selectivity enables sequential functionalization strategies. For instance, a Suzuki-Miyaura coupling can be performed at the C3-iodo position first, followed by a subsequent coupling reaction at the less reactive C6-chloro position. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov
A variety of aryl- and heteroaryl-boronic acids can be successfully coupled at the C3 position, highlighting the broad scope of this transformation for generating libraries of biologically relevant molecules. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling on a 3-Iodo-1H-pyrazolo[3,4-b]pyridine Scaffold Note: The following data is based on the reactivity of the analogous compound 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.
| Entry | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 94 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 85 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 83 |
Data sourced from literature on a closely related analog. nih.gov
Sonogashira, Heck, and Stille Coupling Reactions
Beyond the Suzuki coupling, the reactive C3-iodo group on the pyrazolo[3,4-b]pyridine core is a versatile substrate for other key palladium-catalyzed reactions, including the Sonogashira, Heck, and Stille couplings. These reactions further expand the range of functional groups that can be introduced at this position.
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. libretexts.orgwikipedia.org This reaction is highly valuable for synthesizing alkynylated heterocycles. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The reactivity of aryl iodides is generally high, often allowing the reaction to proceed at room temperature. wikipedia.org Studies on iodo-functionalized pyrazolo[3,4-b]pyridines have demonstrated successful alkynylation via Sonogashira coupling, showcasing its utility for further derivatization. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction provides a means to introduce alkenyl groups at the C3 position. An intramolecular version of the Heck reaction has been used to synthesize trisubstituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl aldehydes, underscoring the utility of this transformation in building the fused ring system itself. researchgate.net The intermolecular reaction on a pre-formed 3-iodo-pyrazolo[3,4-b]pyridine allows for the synthesis of C3-alkenylated products. nih.gov
The Stille coupling , which utilizes organotin reagents, is another effective method for forming carbon-carbon bonds. While concerns about the toxicity of organotin compounds exist, the reaction is known for its tolerance of a wide variety of functional groups.
Table 2: Examples of Sonogashira and Heck Coupling on a C5-Iodo-Pyrazolo[3,4-b]pyridine Derivative Note: The following data demonstrates the reactivity of an iodo-pyrazolo[3,4-b]pyridine scaffold in these coupling reactions.
| Reaction | Coupling Partner | Catalyst / Conditions | Product Type | Yield (%) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, DMF, 80 °C | C5-Alkynylated | 86 |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, TEA, DMF, 100 °C | C5-Alkenylated | 75 |
Data sourced from a study on a C5-iodo-pyrazolo[3,4-b]pyridine derivative, illustrating the applicability of these reactions to the scaffold. nih.gov
Further Functionalization of the Pyrazolo[3,4-b]pyridine Core
In addition to the versatile C3 position, the pyrazolo[3,4-b]pyridine scaffold offers several other sites for chemical modification, including the pyrazole's N1 position and the various carbon atoms of the pyridine (B92270) ring.
Modifications at the N1 Position of the Pyrazole (B372694) Ring
The N1 position of the pyrazole ring in 1H-pyrazolo[3,4-b]pyridines is a common site for functionalization, typically through N-alkylation or N-arylation reactions. Introducing substituents at this position can significantly modulate the compound's biological activity and physicochemical properties.
Alkylation is generally achieved by treating the N-H tautomer with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. fabad.org.tr The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the electrophile. Depending on the specific pyrazolopyridine isomer and reaction conditions, a mixture of regioisomers (e.g., N1 and N2 alkylation) can sometimes be formed. researchgate.net For imidazo[4,5-b]pyridines, a related scaffold, alkylation with reagents like 4-methoxybenzyl chloride has been shown to occur primarily on the pyridine ring nitrogen. fabad.org.tr However, for the pyrazolo[3,4-b]pyridine system, substitution on the pyrazole nitrogen is well-established. researchgate.net
Derivatization at Pyridine Ring Positions (C4, C5, C6)
Functionalization of the pyridine ring of an existing 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine presents a more complex challenge. Most synthetic strategies build the ring with the desired substituents already in place. nih.govmdpi.com However, principles of pyridine chemistry suggest potential pathways for derivatization.
The C4-methyl group is a potential site for modification. Analogous to 4-picoline (4-methylpyridine), the methyl group's protons are acidic and can be removed by a strong base like n-butyllithium or lithium diisopropylamide (LDA). researchgate.net This lithiation generates a nucleophilic benzylic-type carbanion that can react with various electrophiles, allowing for the introduction of new functional groups at the methyl position.
The C5 and C6 positions are less activated towards electrophilic substitution. However, directed ortho-metalation strategies could potentially be employed. clockss.org If a directing group is present on the ring, lithiation can occur at an adjacent position. Furthermore, halogen/metal exchange reactions provide another route to functionalize these positions if a halogen atom is already present. znaturforsch.comarkat-usa.org
Chemo- and Regioselective Transformations of Other Functional Groups (e.g., Reductive Desulfurization, Ester Hydrolysis)
Derivatives of the this compound core bearing other functional groups can undergo further selective transformations. These reactions are crucial for late-stage functionalization in synthetic pathways.
A common transformation is the hydrolysis of ester groups . For example, pyrazolo[3,4-b]pyridine-5-carbonitriles have been converted to their corresponding carboxylic acids via basic hydrolysis. researchgate.net Similarly, pyrazolo[3,4-b]pyridine-6-carboxylate esters can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acids. nih.gov These carboxylic acids are versatile intermediates that can be converted into amides, esters, or other functional groups.
Furthermore, these esters can be converted into carbohydrazides . Treatment of pyrazolo[3,4-b]pyridine carboxylate esters with hydrazine (B178648) hydrate (B1144303) is a standard method for producing the corresponding hydrazide derivatives. researchgate.netnih.gov These hydrazides serve as key building blocks for synthesizing a variety of other heterocyclic systems, such as oxadiazoles, thiadiazoles, and triazoles. researchgate.net
Table 3: Examples of Functional Group Transformations on the Pyrazolo[3,4-b]pyridine Core
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Ethanolic KOH, reflux | 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | - |
| Methyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Hydrazine hydrate, ethanol, reflux | 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | - |
| Ethyl 4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Hydrazine hydrate, ethanol, reflux | 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide | - |
Data sourced from literature describing functional group transformations on the pyrazolo[3,4-b]pyridine scaffold. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the C3-Iodo Substituent on Biological Activity
The substituent at the C3 position of the pyrazolo[3,4-b]pyridine ring is a key determinant of the molecule's interaction with its biological targets. While extensive SAR studies directly comparing an array of substituents at the C3 position on the 4-methyl scaffold are not broadly detailed in the provided literature, the significance of the iodo group is multifaceted.
The 3-iodo-1H-pyrazolo[3,4-b]pyridine core is a recognized precursor in the synthesis of anticancer agents. nih.govresearchgate.net The iodine atom itself is not merely a placeholder for subsequent chemical modification; it plays a direct role in molecular interactions. Crystal structure analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals that the iodine atom participates in C—I···N halogen bonds. nih.govresearchgate.net These interactions create stable, chain-like structures in the crystal lattice, and this propensity for halogen bonding is a critical consideration in molecular design, as it can contribute to high-affinity binding with a target protein by interacting with halogen bond acceptors like oxygen or nitrogen atoms in the active site.
Furthermore, the C3-iodo group serves as an exceptionally versatile synthetic handle. It allows for the introduction of diverse chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a wide chemical space to optimize potency and selectivity. While many potent pyrazolo[3,4-b]pyridine derivatives feature hydrogen or a methyl group at C3, the strategic placement of an iodine atom provides a powerful tool for lead optimization. nih.govmdpi.com
Impact of C4 Substitution on Receptor Binding and Efficacy
The pyridine (B92270) ring portion of the scaffold offers multiple positions for substitution, with the C4 position being particularly influential on biological outcomes. nih.gov The methyl group in 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine provides a small, lipophilic feature that can favorably occupy a corresponding hydrophobic pocket within a target's active site.
Studies on related 4-substituted pyrazolo[3,4-b]pyridines highlight the critical nature of this position. For instance, in a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters designed as A₁ adenosine (B11128) receptor (AR) antagonists, modifications at the C4 position were pivotal for affinity and selectivity. acs.org The introduction of a p-methoxyphenylethylamino side chain at this position resulted in compounds with high affinity for the A₁ receptor subtype, demonstrating a significant improvement over other derivatives. acs.org This underscores that the size, electronics, and hydrogen-bonding capacity of the C4 substituent directly govern receptor engagement and subsequent efficacy.
| Compound | N1-Substituent | C4-Substituent | A₁ Receptor Affinity (Kᵢ, nM) |
| 2h | Isopropyl | p-methoxyphenylethylamino | 6 |
| 5h | Isopropyl | p-methoxyphenylethylamino | 7 |
Table 1: Representative data showing the influence of C4 substitution on the binding affinity of pyrazolo[3,4-b]pyridine derivatives for the A₁ adenosine receptor. Data sourced from a study on A₁ adenosine receptor antagonists. acs.org
N1 Substitution Effects on Pharmacological Profiles
The nitrogen atom at the N1 position of the pyrazole (B372694) ring is a primary site for modification in nearly all drug discovery campaigns involving the 1H-pyrazolo[3,4-b]pyridine scaffold. researchgate.net The substituent at N1 often extends into the solvent-exposed region of an active site and can be tailored to fine-tune physicochemical properties such as solubility and metabolic stability, or to engage in additional interactions with the target protein to enhance potency. nih.govmdpi.com
Analysis of large compound libraries reveals that small alkyl groups (like methyl) and phenyl groups are the most common N1 substituents. nih.govresearchgate.net This prevalence reflects the general success of these groups in yielding pharmacologically active compounds. The N1 substituent can dramatically alter the therapeutic class of the molecule. For example, different N1 substitutions on the pyrazolo[3,4-b]pyridine core have led to the development of inhibitors for a wide range of targets, including cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and Anaplastic lymphoma kinase (ALK). nih.govnih.govnih.gov
| N1-Substituent | C3-Substituent | Target Class | Example Target(s) |
| Alkyl | H/Me | Kinases | CDK1, CDK2, VEGFR-2 |
| Phenyl | Me | Antidiabetic | α-amylase |
| Isopropyl | H | GPCRs | A₁ Adenosine Receptor |
| Various | Amide | Kinases | ALK, ROS1 |
Table 2: Examples of how N1 substitution on the 1H-pyrazolo[3,4-b]pyridine scaffold influences the resulting pharmacological profile and target class. nih.govacs.orgsemanticscholar.orgnih.gov
Structure-Based Drug Design (SBDD) and Scaffold Hopping Approaches
The pyrazolo[3,4-b]pyridine core is frequently employed in modern drug design strategies, including structure-based drug design (SBDD) and scaffold hopping. nih.govnih.gov SBDD utilizes the three-dimensional structure of a target protein to design ligands with high affinity and selectivity. The pyrazolo[3,4-b]pyridine scaffold is ideal for this approach as its pyrazole portion acts as a robust hydrogen bond center, often forming key interactions with the hinge region of kinases. nih.gov
Scaffold hopping is a strategy used to identify novel core structures with improved properties while retaining the key binding interactions of a known active compound. namiki-s.co.jp The pyrazolo[3,4-b]pyridine ring has been successfully used as a replacement for other heterocyclic systems to create new intellectual property and enhance drug-like characteristics. In one notable example, researchers designed novel Tropomyosin receptor kinase (TRK) inhibitors by hopping from known scaffolds to the pyrazolo[3,4-b]pyridine core. nih.govrsc.org This strategy was successful because the new scaffold maintained crucial interactions, such as π-π stacking with a phenylalanine residue (Phe589) in the TRKA active site, leading to potent inhibitors. nih.gov
Ligand-Based Drug Design (LBDD) and Quantitative Structure-Activity Relationships (QSAR)
In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) methods are invaluable. These techniques, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, use information from a set of known active molecules to guide the design of new compounds.
The pyrazolo[3,4-b]pyridine scaffold has been the subject of such studies. A 3D-QSAR model was successfully generated for a series of 4-aminopyrazolo[3,4-b]pyridines to rationalize the structure-affinity relationships for A₁ adenosine receptor antagonists. acs.org This model provided a computational framework to understand how different substitutions on the scaffold contribute to binding affinity, thereby guiding the synthesis of more potent and selective compounds. acs.org
In another example, pharmacophore mapping was used to analyze a series of pyrazolo[3,4-b]pyridine derivatives active against TRKA. nih.gov This LBDD approach identified the essential 3D arrangement of chemical features required for biological activity, including a hydrogen bond donor (the pyrazole N-H), an acceptor, and aromatic rings. nih.gov Such models are powerful predictive tools for virtual screening and for designing new molecules with a higher probability of being active.
Biological Activities and Therapeutic Potential of 3 Iodo 4 Methyl 1h Pyrazolo 3,4 B Pyridine Derivatives
Anti-Cancer Activity
Extensive searches of publicly available scientific literature and patent databases did not yield specific research focused on the anti-cancer activities of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. The following subsections outline the areas where no specific data was found for this particular chemical scaffold.
There is no available research detailing the activity of this compound derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases.
The potential for this compound derivatives to act as inhibitors of Tropomyosin Receptor Kinase (TRK) has not been reported in the current scientific literature.
Specific studies on the Pim-1 kinase inhibitory effects of derivatives of this compound are not present in the available literature.
There is no specific information available regarding the activity of this compound derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs).
Due to the absence of studies on the anti-cancer activity of this compound derivatives, there is no information on their potential mechanisms of anti-proliferative action, such as apoptosis induction, cell growth inhibition, or angiogenesis inhibition.
Anti-Infective Applications
Research into the anti-infective properties of pyrazolo[3,4-b]pyridine derivatives has shown that substitutions at the 3-position can confer significant antibacterial activity. Specifically, molecular hybrids incorporating a 3-iodo-pyrazolo[3,4-b]pyridine moiety have been synthesized and evaluated for their potential to combat bacterial infections.
In a study focusing on the development of new antibacterial agents, a series of molecular hybrids of pyrazolo[3,4-b]pyridine and triazole were designed and synthesized. Within this series, derivatives featuring an iodo substitution at the 3rd position of the pyrazolo[3,4-b]pyridine core were investigated for their in vitro inhibitory potential against Staphylococcus aureus (S. aureus) and Klebsiella pneumoniae (K. pneumoniae). nih.gov
One notable compound from this study, which contains the 3-iodo-pyrazolo[3,4-b]pyridine scaffold linked to a triazole ring with a 2-methylphenyl substitution, demonstrated noteworthy antibacterial activity. This derivative exhibited a zone of inhibition of 15 ± 0.82 mm against S. aureus and 14 ± 0.75 mm against K. pneumoniae. nih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound were determined to be 0.25 µg/mL and 0.5 µg/mL, respectively, against S. aureus. nih.gov
Another derivative in the same series, with a 4-chlorophenyl substitution on the triazole ring, also showed promising results with zones of inhibition of 18 ± 0.95 mm against S. aureus and 16 ± 0.82 mm against K. pneumoniae. nih.gov
These findings suggest that the 3-iodo-pyrazolo[3,4-b]pyridine scaffold can be a valuable component in the design of new antibacterial agents. The combination of this heterocyclic system with other pharmacophores, such as the triazole ring, presents a promising strategy for developing potent anti-infective compounds. nih.gov
Antibacterial Activity of 3-Iodo-pyrazolo[3,4-b]pyridine Derivatives
| Compound | Substitution on Triazole Ring | Zone of Inhibition against S. aureus (mm) | Zone of Inhibition against K. pneumoniae (mm) | MIC against S. aureus (µg/mL) | MBC against S. aureus (µg/mL) |
| Derivative 1 | 2-methylphenyl | 15 ± 0.82 | 14 ± 0.75 | 0.25 | 0.5 |
| Derivative 2 | 4-chlorophenyl | 18 ± 0.95 | 16 ± 0.82 | Not Reported | Not Reported |
Anti-tubercular Activity (e.g., Mycobacterium tuberculosis)
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown notable potential as anti-tubercular agents. In vitro studies using the Microplate Alamar Blue Assay (MABA) have been conducted to evaluate the efficacy of these compounds against the H37Rv strain of Mycobacterium tuberculosis. researchgate.netresearchgate.net Research has focused on synthesizing combinatorial libraries of substituted pyrazolo[3,4-b]pyridines to identify candidates with promising activity. researchgate.netbiorxiv.org One study highlighted a derivative with N(1)CH3, C(3)C6H5, C(4) pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions as exhibiting significant antituberculotic effects. biorxiv.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes, such as pantothenate synthetase, which is a crucial target for developing new tuberculosis treatments. researchgate.netresearchgate.net Further investigations have explored 2,4-disubstituted pyridine (B92270) derivatives, which demonstrated bactericidal activity against M. tuberculosis located within human macrophages and also against biofilm-forming bacilli. frontiersin.org
| Compound Class | Target Organism | Key Findings | Potential Target |
|---|---|---|---|
| Substituted Pyrazolo[3,4-b]pyridines | Mycobacterium tuberculosis H37Rv | Demonstrated promising activity in MABA assays. researchgate.netbiorxiv.org | Pantothenate Synthetase (MTBPS). researchgate.netresearchgate.net |
| 2,4-Disubstituted Pyridine Derivatives | Intracellular & Biofilm-forming M. tuberculosis | Showed significant bactericidal activity. frontiersin.org | Associated with MmpS5-MmpL5 efflux pump. frontiersin.org |
Broad-Spectrum Antibacterial Properties (e.g., S. aureus, K. pneumoniae)
The antibacterial potential of pyrazolo[3,4-b]pyridine derivatives extends beyond mycobacteria. Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria, including significant pathogens like Staphylococcus aureus and Klebsiella pneumoniae. nih.govjapsonline.com A study involving molecular hybrids of pyrazolo[3,4-b]pyridine and triazole found that iodo substitutions at the 3rd position of the pyrazolo[3,4-b]pyridine moiety were particularly effective. nih.gov For instance, compound 24 in this series, featuring a methyl group on an attached phenyl ring, showed significant zones of inhibition against both S. aureus and K. pneumoniae. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds were determined to be 0.25 and 0.5 respectively, indicating potent antibacterial action. nih.gov Another study synthesized a series of pyrazolo[3,4-b]pyridines and found they displayed moderate antibacterial activity against S. aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com
Antiviral and Antimalarial Investigations
The therapeutic applications of this chemical family have also been explored in the context of parasitic and viral diseases. Pyrazolo[3,4-b]pyridine derivatives have been identified as potential antimalarial agents. google.comresearchgate.net A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.gov One compound from this series, 5p, which contained 4-Cl substituents, showed considerable antimalarial potency both in vitro and in vivo. nih.gov
In antiviral research, a closely related pyrazolo[3,4-d]pyrimidine-based neplanocin analogue, which features a 3-iodo-4-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl moiety, was investigated for its activity against the Hepatitis B virus (HBV). nih.gov This compound, designated 4g, demonstrated significant inhibitory activity against HBV replication and was noted for its selective inhibition of HBsAg secretion, suggesting a distinct mechanism of action from existing antiviral nucleoside analogues. nih.gov The presence of the 3-iodo group was found to be desirable for the activity and toxicity profile of these compounds. nih.gov
Modulation of Enzyme and Receptor Activity
Adenosine (B11128) 5'-Monophosphate-Activated Protein Kinase (AMPK) Activation
Certain pyrazolo[3,4-b]pyridine derivatives have been identified as activators of Adenosine 5'-monophosphate-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. researchgate.netnih.gov Activation of AMPK is a therapeutic target for metabolic diseases. In one study, a series of these derivatives were designed and synthesized, leading to the identification of compound 17f, which showed activation potency equal to the known AMPK activator A-769662. researchgate.net Another compound, 9d, was found to elevate the phosphorylation levels of AMPK and its substrate, acetyl-CoA carboxylase, at a concentration of 1 µM, an effect comparable to that of A-769662 at 20 µM. nih.gov This suggests that the pyrazolo[3,4-b]pyridine scaffold can serve as a basis for developing potent AMPK activators. nih.gov
Acetylcholinesterase (AChE) and Amyloid β Aggregation Inhibition
In the field of neurodegenerative diseases, particularly Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides are key therapeutic strategies. Pyrazolo[3,4-b]pyridine derivatives have shown potential in this area. researchgate.net For example, the derivative IMPY (6-iodo-2-(4-diethylamino) phenyl imidazo[1,2-a]pyridine), which shares structural similarities, has the ability to target Aβ aggregates. researchgate.net Studies on related pyridine derivatives have shown that they can act as potent inhibitors of human AChE (hAChE). nih.gov Furthermore, certain compounds have demonstrated the ability to inhibit the self-aggregation of Aβ42. nih.gov Molecular docking studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov The interaction with the PAS is particularly relevant as it may be involved in modulating the formation of Aβ aggregates. nih.gov
Other Kinase Targets (e.g., HSP90, Tubulin Polymerization, GSK-3)
The versatility of the pyrazolo[3,4-b]pyridine scaffold is further demonstrated by its interaction with a range of other kinase targets implicated in cancer and other diseases.
Heat Shock Protein 90 (HSP90): One derivative, TAS-116, has been identified as a potent, selective, and orally available HSP90 inhibitor. mdpi.com
Tubulin Polymerization: Derivatives such as N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines and 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a process critical for cell division and a validated target in oncology. mdpi.com
Glycogen Synthase Kinase-3 (GSK-3): 1H-Pyrazolo[3,4-b]pyridines have been described as potent inhibitors of human GSK-3α, with some molecules exhibiting IC50 values in the low nanomolar range. researchgate.net
Other Kinases: The scaffold has also been used to develop inhibitors for other kinases such as Monopolar spindle kinase 1 (Mps1) and TANK-binding kinase 1 (TBK1), which are targets in cancer therapy. nih.govnih.gov
Emerging Therapeutic Areas (e.g., Anxiolytic, Cardiovascular Agents)
The structural framework of 1H-pyrazolo[3,4-b]pyridine, the parent structure of this compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, leading to the exploration of their potential in several emerging therapeutic fields. Notably, research has pointed towards the promise of these compounds as both anxiolytic and cardiovascular agents, driven by their ability to interact with key biological targets.
Anxiolytic Agents
The pyrazolopyridine class of compounds has been identified as a source of novel non-sedative anxiolytic agents. nih.gov Research into this area has focused on developing compounds that can produce anxiety-reducing effects with fewer side effects, such as sedation, compared to traditional benzodiazepines. nih.govnih.gov
One area of investigation involves 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides. nih.gov These derivatives have been synthesized and evaluated for their anxiolytic activity in preclinical models. nih.gov Many of these compounds were found to be active and demonstrated a desirable selectivity for the type 1 benzodiazepine (B76468) (BZ1) receptor over the type 2 (BZ2) receptor. nih.gov This selectivity is significant, as the BZ1 receptor is associated with anxiolytic effects, while the BZ2 receptor is linked to sedative and muscle-relaxant properties. nih.gov A detailed pharmacological assessment of one of the most potent compounds from this series showed it to be BZ1 selective and to have minimal sedative properties at effective therapeutic doses when compared with diazepam. nih.gov
Another notable pyrazolopyridine derivative with demonstrated anxiolytic properties is Tracazolate. nih.gov Studies have shown that Tracazolate exhibits a wider separation between therapeutic and sedative doses than benzodiazepines. nih.gov The mechanism of action for pyrazolopyridines like Tracazolate is thought to be related to their effects on the GABA-stimulated chloride ionophore site, which differentiates them from benzodiazepines that are readily reversed by antagonists like Ro 15-1788. nih.gov This distinct pharmacological profile suggests a novel mechanism for their anxiolytic activity. nih.gov
| Compound Class/Name | Key Research Findings | Mechanism of Action Highlight | Reference |
|---|---|---|---|
| 1-Substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides | Active in preclinical screens for anxiolytic activity; demonstrated selectivity for BZ1 receptor over BZ2 receptor. | Preferential binding to the BZ1 receptor, associated with anxiolysis without significant sedation. | nih.gov |
| Tracazolate | Shows a wider separation between sedative and therapeutic doses compared to benzodiazepines. | Hypothesized to act on a GABA-stimulated chloride ionophore site; its effects are not reversed by benzodiazepine antagonists. | nih.gov |
Cardiovascular Agents
Derivatives of the pyrazolo[3,4-b]pyridine scaffold are also emerging as promising candidates for the treatment of cardiovascular diseases. Research in this area has led to the discovery of compounds with dual activities beneficial for complex conditions like pulmonary arterial hypertension (PAH). nih.gov
A series of novel pyrazolo[3,4-b]pyridine derivatives were designed and synthesized to act as both soluble guanylate cyclase (sGC) stimulators and AMP-activated protein kinase (AMPK) inhibitors. nih.gov This dual-pathway regulation aims to address both vascular relaxation (vasodilation) and vascular remodeling, the latter being a key aspect of PAH pathophysiology that is not adequately addressed by current therapies. nih.gov One derivative, in particular, exhibited moderate vasodilation activity and superior anti-proliferative and migration-suppressive effects compared to the established drug riociguat. nih.gov In preclinical models of hypoxia-induced PAH, this compound significantly reduced right ventricular systolic pressure and attenuated pulmonary artery medial thickness and right ventricular hypertrophy, identifying it as a promising lead for new anti-PAH drug discovery. nih.gov
Furthermore, the therapeutic relevance of this scaffold is underscored by its use in the synthesis of an approved cardiovascular drug. nbinno.com A closely related analog, 5-Fluoro-3-Iodo-1H-Pyrazolo[3,4-b]Pyridine, is a vital pharmaceutical intermediate for the synthesis of Vericiguat. nbinno.com Vericiguat is an innovative medication for heart failure that functions by activating soluble guanylate cyclase, a critical enzyme for cardiac and vascular function. nbinno.com This connection highlights the importance of the 3-iodo-1H-pyrazolo[3,4-b]pyridine core structure in developing clinically significant cardiovascular agents. nbinno.com
| Compound Class/Name | Target Indication | Key Research Findings | Mechanism of Action Highlight | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | Pulmonary Arterial Hypertension (PAH) | Showed moderate vasodilation and significant inhibition of vascular cell proliferation and migration. Attenuated PAH symptoms in vivo. | Dual activity as a soluble guanylate cyclase (sGC) stimulator and AMP-activated protein kinase (AMPK) inhibitor. | nih.gov |
| 5-Fluoro-3-Iodo-1H-Pyrazolo[3,4-b]Pyridine | Heart Failure (as an intermediate for Vericiguat) | Serves as a key building block for the synthesis of Vericiguat. | The final drug, Vericiguat, activates soluble guanylate cyclase (sGC), promoting vasodilation. | nbinno.com |
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1H-pyrazolo[3,4-b]pyridine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, thereby guiding the design of more potent and selective inhibitors.
For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as potential anticancer agents through their interaction with DNA. nih.gov Molecular docking simulations of these compounds with a DNA duplex (PDB code: 152d) were performed to understand their binding patterns. nih.gov The results indicated that these molecules could intercalate between the DNA base pairs, a common mechanism for many anticancer drugs. nih.gov While specific docking scores for 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine are not provided, the general binding patterns of its analogs suggest that it could also exhibit similar interactions.
In another study, derivatives of 1H-pyrazolo[3,4-b]pyridine were identified as novel binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.gov A virtual screening campaign followed by molecular docking led to the identification of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine core as a promising scaffold. nih.gov Subsequent docking studies of synthesized analogs helped in understanding the structure-activity relationships and optimizing the interactions within the BRD9 binding site. nih.gov
Furthermore, computational studies on pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers, have demonstrated the utility of molecular docking. nih.gov These studies revealed key hydrogen bonding and hydrophobic interactions between the pyrazolo[3,4-b]pyridine core and the kinase domain of TRKA, with docking scores for a series of 37 ligands ranging from -12.672 to -14.169 kcal/mol. nih.gov
The following table summarizes representative molecular docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives against various targets.
| Target | PDB Code | Key Interactions | Reference |
| DNA | 152d | Intercalation | nih.gov |
| BRD9 | - | Hydrophobic interactions, Hydrogen bonds | nih.gov |
| TRKA | - | Hydrogen bonds with key residues (e.g., Glu546, Met620) | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational changes and stability of ligand-protein complexes.
In the context of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net The simulations, conducted over a significant timescale, demonstrated that the top-scoring ligands formed stable complexes with the TRKA protein. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the protein-ligand complex remained low throughout the simulation, indicating a stable binding mode. nih.gov These simulations underscored the robust interactions between the pyrazolo[3,4-b]pyridine moiety and the target protein. nih.govresearchgate.net
Although specific MD simulation data for this compound is not available, these studies on related compounds suggest that it would likely form a stable complex with its biological targets, a crucial characteristic for a potential therapeutic agent.
Quantum Chemical Calculations (e.g., DFT for Electronic Properties)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, including their geometry, energy levels of molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the reactivity and intermolecular interactions of a compound.
For the related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, crystallographic data reveals that the molecule is essentially planar, with a dihedral angle of 0.82 (3)° between the pyridine (B92270) and pyrazole (B372694) rings. nih.govresearchgate.net The crystal structure is stabilized by N—H···N hydrogen bonds and C—I···N halogen bonds, as well as π–π stacking interactions. nih.govresearchgate.net These experimental findings provide a valuable benchmark for theoretical calculations on the geometry of this compound.
DFT calculations on various pyrazolo[3,4-b]pyridine derivatives have been used to determine their electronic properties. For example, AM1 calculations have shown that the 1H-tautomer of the pyrazolo[3,4-b]pyridine ring is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. mdpi.com This theoretical finding is crucial for understanding the predominant form of the molecule in biological systems.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.
Several studies on pyrazolo[3,4-b]pyridine derivatives have included in silico ADME predictions. For a series of pyrazolo[3,4-b]pyridine derivatives investigated as TRKA inhibitors, ADMET properties were evaluated. nih.gov The study identified a hit ligand from the ZINC database, ZINC000013331109, which adhered to Lipinski's Rule of Five and was predicted to be non-hepatotoxic. nih.gov
Another study on novel pyrazolo[3,4-b]pyridine congeners also involved in silico simulation to determine their ADMET parameters, highlighting the importance of these predictions in identifying promising bioactive candidates. ekb.eg
A representative summary of predicted ADME properties for a promising pyrazolo[3,4-b]pyridine-based TRKA inhibitor is presented in the table below.
| Property | Predicted Value | Significance | Reference |
| Lipinski's Rule of Five | Compliant | Good oral bioavailability | nih.gov |
| Hepatotoxicity | Non-toxic | Reduced risk of liver damage | nih.gov |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in virtual screening campaigns. For the identification of novel BRD9 binders, a 3D structure-based pharmacophore model was developed and used to screen a library of compounds, leading to the discovery of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivative as a promising hit. nih.gov
Furthermore, in the search for new TRKA inhibitors, a pharmacophore-based model was generated from a series of active pyrazolo[3,4-b]pyridine derivatives. nih.gov This model was then used to screen the ZINC database, resulting in the identification of a novel hit compound with good binding affinity and favorable ADMET properties. nih.gov
Once a hit compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. For the 1H-pyrazolo[3,4-b]pyridine scaffold, this often involves the synthesis and biological evaluation of a library of analogs with modifications at various positions of the heterocyclic core. nih.gov The computational insights gained from molecular docking and MD simulations play a crucial role in guiding these synthetic efforts.
Future Research Directions and Translational Outlook
Development of Novel Synthetic Routes for Complex Derivatives
The future development of drugs based on the 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold heavily relies on innovative synthetic strategies to build a diverse library of derivative compounds. The iodine atom is a key feature for synthetic elaboration, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups at the 3-position. researchgate.net
Future research will likely focus on optimizing and expanding upon established cross-coupling methods, including:
Suzuki-Miyaura Coupling: To introduce various aryl and heteroaryl groups by reacting the parent compound with boronic acids. This is a common strategy for exploring structure-activity relationships (SAR) by modifying this part of the molecule. biorxiv.orgnih.gov
Sonogashira Coupling: To add alkynyl groups, which can serve as building blocks for further transformations or as key interacting moieties with biological targets. nih.gov
Buchwald-Hartwig Amination: For the synthesis of 3-amino-pyrazolo[3,4-b]pyridine derivatives, which are crucial for targeting many kinase enzymes where an amino group can act as a key hydrogen bond donor. researchgate.net
Beyond these, the development of novel multicomponent reactions (MCRs) represents a promising avenue for efficiently generating complex molecular architectures in a single step. mdpi.commdpi.com Such "green chemistry" approaches, potentially utilizing microwave-assistance or nanocatalysts, could accelerate the discovery of new drug candidates by rapidly producing libraries of diverse derivatives. nih.govresearchgate.net
Exploration of New Biological Targets and Disease Indications
While the pyrazolo[3,4-b]pyridine core is well-established in the development of kinase inhibitors for cancer therapy, its potential extends to a much broader range of diseases. nih.govresearchgate.net Future research is poised to explore new biological targets and therapeutic areas.
Table 1: Investigated and Potential Biological Targets for Pyrazolo[3,4-b]pyridine Derivatives
| Target Class | Specific Examples | Associated Disease Indications |
|---|---|---|
| Kinases | TRK, TBK1, GSK-3, Mps1, EGFR-TK | Cancer, Neuroinflammation, Autoimmune Diseases researchgate.netrsc.orgtandfonline.comnih.govrsc.org |
| Neurological Targets | β-Amyloid Plaques, α-secretase | Alzheimer's Disease mdpi.commdpi.com |
| Pathogen Enzymes | DprE1, Mtb-DHFR | Infectious Diseases (e.g., Tuberculosis) researchgate.net |
Emerging research indicates potential applications in neurodegenerative disorders, such as Alzheimer's disease, where novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and show an affinity for β-amyloid plaques. mdpi.com The scaffold is also being investigated for its activity against infectious agents, with some derivatives showing promising results against Mycobacterium tuberculosis and other bacteria like S. aureus and K. pneumoniae. researchgate.netnih.gov Further exploration into its anti-inflammatory, antiviral, and antifungal properties could unveil new therapeutic uses. nih.govresearchgate.net
Design of Hybrid Molecules and Multifunctional Agents
Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a growing trend in drug design aimed at creating agents with enhanced efficacy or multi-target activity. documentsdelivered.com The this compound scaffold is an excellent candidate for this approach.
Recent studies have demonstrated the successful synthesis of hybrid molecules incorporating the pyrazolo[3,4-b]pyridine core. Examples include:
Glycohybrids: Fusing the scaffold with carbohydrate moieties via triazole linkers has led to new compounds with potent anti-cancer activity against breast cancer cell lines. documentsdelivered.com
Triazole Hybrids: Combining the pyrazolo[3,4-b]pyridine structure with a 1,2,3-triazole ring has yielded molecular hybrids with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
This strategy can be expanded to create dual-target inhibitors, for instance, by linking the pyrazolo[3,4-b]pyridine core to another kinase inhibitor or a molecule targeting a complementary pathway in cancer or inflammatory diseases. Such multifunctional agents could offer advantages in overcoming drug resistance and improving therapeutic outcomes.
Advanced Computational Methodologies in Drug Discovery
Computer-Aided Drug Design (CADD) is becoming integral to the efficient discovery and optimization of new therapeutic agents. tandfonline.com For the pyrazolo[3,4-b]pyridine scaffold, computational techniques are crucial for accelerating the design-synthesis-test cycle.
Future research will increasingly leverage advanced computational methods such as:
Molecular Docking: To predict the binding modes and affinities of novel derivatives within the active sites of target proteins like kinases. This helps in prioritizing which compounds to synthesize and test. tandfonline.comresearchgate.netnih.gov
Pharmacophore Modeling: To identify the essential three-dimensional chemical features required for biological activity, guiding the design of new molecules with improved potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. nih.gov
ADMET Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govacs.org
These computational approaches have already been successfully applied to design potent Tropomyosin receptor kinase (TRK) and TANK-binding kinase 1 (TBK1) inhibitors based on the pyrazolo[3,4-b]pyridine core, demonstrating the power of integrating CADD with traditional medicinal chemistry. tandfonline.comnih.govnih.gov
Radiopharmaceutical Applications Involving Iodine-125 Labeling
The iodine atom in this compound is not only a synthetic tool but also presents a significant opportunity for the development of radiopharmaceuticals. The stable iodine can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I), to create probes for medical imaging or therapeutic applications. mdpi.commdpi.com
Iodine-125 is a gamma-emitter with a half-life suitable for preclinical research and certain clinical applications. nih.govpharmacylibrary.com While its low-energy photons are not ideal for diagnostic SPECT imaging in humans, ¹²⁵I-labeled compounds are extensively used in:
Preclinical Research: For biodistribution studies, in vitro cell binding assays, and pharmacokinetic analysis of new drug candidates in animal models. mdpi.com
Autoradiography: To visualize the distribution of a compound in tissue sections with high resolution. nih.gov
Potential Radiotherapy: As a low-energy electron emitter, ¹²⁵I could have therapeutic applications where short-range cell killing is desired. mdpi.com
Future work could involve synthesizing a ¹²⁵I-labeled version of a potent and selective pyrazolo[3,4-b]pyridine-based kinase inhibitor. This radiotracer could be used to non-invasively visualize the target kinase expression in tumors, assess whether a drug reaches its target, and potentially serve as a targeted radiotherapeutic agent. mdpi.comnih.gov Established oxidative iodination methods, such as the Iodogen technique, could be readily applied for this purpose. mdpi.comresearchgate.net
Q & A
Q. Key Factors :
- Catalyst Choice : KOH promotes cyclization in ethanol , while triethylamine improves yields in polar aprotic solvents .
- Substituent Effects : Electron-withdrawing groups (e.g., iodine at C3) may slow reaction rates due to steric hindrance, requiring optimized temperatures .
How is the molecular structure of this compound characterized?
Basic
Structural elucidation relies on multi-spectroscopic and crystallographic methods :
- NMR : H and C NMR identify substituent positions (e.g., methyl at C4 and iodine at C3) through coupling patterns and chemical shifts .
- X-ray Crystallography : Resolves regiochemistry and confirms peri-interactions (e.g., phenyl group twisting in derivatives like 16a ) .
- 2D NMR (HMBC/HSQC) : Assigns long-range correlations, critical for distinguishing isomers .
Example : HMBC correlations in 16a confirmed C6-SCH connectivity, validated by X-ray data .
How can regioselectivity issues in pyrazolo[3,4-b]pyridine synthesis be addressed?
Advanced
Regioselectivity challenges arise in unsymmetric ketone condensations , leading to isomeric mixtures (e.g., 13 and 14 in ). Mitigation strategies include:
- Chromatographic Separation : Silica gel chromatography resolves isomers like 16a and 17a .
- Reaction Optimization : Using sterically hindered bases (e.g., t-BuOK) or microwave-assisted synthesis improves selectivity .
- Computational Prediction : DFT calculations predict favorable transition states for regioselective pathways .
What strategies optimize biological activity in pyrazolo[3,4-b]pyridine derivatives?
Advanced
Structure-Activity Relationship (SAR) studies focus on:
- Hydrophobic Modifications : Log P optimization enhances membrane permeability. For example, 3'-diethylaminomethyl substituents in anti-Leishmania derivatives improved IC values (0.12 μM) .
- Electrostatic Interactions : Nitrogen atoms in the pyridine ring facilitate hydrogen bonding with targets like acetylcholinesterase .
- QSAR Modeling : Equations incorporating Sterimol parameters (L, B2) and log P predict activity trends .
Example : Overlaying low-energy conformers of active derivatives onto amodiaquine’s structure guided anti-parasitic drug design .
How do molecular docking studies enhance pyrazolo[3,4-b]pyridine design?
Advanced
Docking simulations predict binding modes to biological targets:
- Acetylcholinesterase Inhibition : Pyrazolopyridines with planar fused rings show stronger π-π stacking in the active site .
- Kinase Targets : Substituents like iodine at C3 improve steric complementarity with hydrophobic pockets in P38 kinase .
Methodology : - Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking .
- Validate with MD simulations to assess binding stability .
How can researchers resolve synthetic yield discrepancies in reported methods?
Data Contradiction Analysis
Discrepancies arise from:
- Catalyst Purity : Trace impurities in ammonium acetate reduce cyclocondensation efficiency .
- Solvent Effects : Ethanol vs. DMF alters reaction kinetics; DMF accelerates but may increase side products .
- Temperature Control : Microwave-assisted synthesis (e.g., 100°C, 30 min) often outperforms traditional reflux .
Resolution : Replicate reactions with strict control of anhydrous conditions and catalyst source .
What in vitro models evaluate anti-parasitic activity of iodinated derivatives?
Q. Biological Activity
- Leishmania amazonensis Promastigotes : Test compounds at 0.1–10 μM concentrations; measure viability via MTT assay .
- Cellular Uptake Studies : Use fluorescently tagged derivatives to assess penetration in macrophages .
- Cytotoxicity Screening : Compare IC values against mammalian cell lines (e.g., HepG2) to confirm selectivity .
How are computational methods applied to reaction mechanism elucidation?
Q. Advanced Methodology
- DFT Calculations : Analyze transition states for key steps (e.g., cyclocondensation) using Gaussian 09 at the B3LYP/6-31G* level .
- Reaction Pathway Mapping : Identify intermediates via IRC (Intrinsic Reaction Coordinate) analysis .
- Solvent Modeling : COSMO-RS predicts solvent effects on reaction energetics .
What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis?
Q. Process Chemistry
- Purification : Column chromatography is impractical for large batches; switch to recrystallization or HPLC .
- Iodine Handling : Use flow chemistry to minimize exposure to volatile iodinating agents .
- Waste Management : Recover catalysts (e.g., Pd from Suzuki couplings) via chelation resins .
How do structural modifications alter physicochemical properties?
Q. Advanced Analysis
- Lipophilicity : Introducing trifluoromethyl groups increases log P (e.g., from 1.2 to 2.5), enhancing blood-brain barrier penetration .
- Solubility : N-Oxide formation (via mCPBA oxidation) improves aqueous solubility by 10-fold .
- Stability : Methyl groups at C4 reduce metabolic degradation in hepatic microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
